molecular formula C8H12BrNO2S2 B1272335 5-Bromo-N-tert-butyl-2-thiophenesulfonamide CAS No. 286932-39-6

5-Bromo-N-tert-butyl-2-thiophenesulfonamide

Cat. No. B1272335
M. Wt: 298.2 g/mol
InChI Key: KWUYZYHIQKPORJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated thiophene derivatives involves the conversion of tert-butyl protecting groups to acetyl protecting groups for thiols, facilitated by catalytic amounts of bromine in acetyl chloride and acetic acid. This method is particularly mild and efficient, making it suitable for new protecting group strategies for sulfur-functionalized target structures . Additionally, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which are structurally related to thiophenes, involves selective bromination with N-bromosuccinimide at the methyl group in position 2 of the ring .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of brominated thiophene derivatives can be investigated using Density Functional Theory (DFT) calculations. For example, DFT calculations were performed on 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides to assist in spectral assignments and provide structural and spectroscopic information . Conformational analysis is also completed to obtain stable structures, which is crucial for understanding the molecular behavior of these compounds.

Chemical Reactions Analysis

The brominated thiophene derivatives exhibit a range of reactivities with nucleophilic agents. For instance, bromomethyl derivatives react with secondary amines to form tertiary amines, with sodium butylthiolate to form the corresponding sulfide, and with potassium thiocyanate to give a mixture of thiocyanate and isothiocyanate . These reactions demonstrate the versatility of brominated thiophene derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives are influenced by their molecular structure. The presence of bromine and tert-butyl groups can affect the compound's reactivity, boiling point, solubility, and other physical properties. The biological evaluation of these compounds, such as their antibacterial activity and enzyme inhibition effects, is also an important aspect of their chemical properties. For example, certain brominated benzenesulfonamides have shown high antibacterial activity and moderate inhibition of the Carbonic Anhydrase enzyme . Similarly, other derivatives have been evaluated for their inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes .

Scientific Research Applications

Herbicide Research

Research into herbicides has examined compounds structurally related to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide. For instance, the study of herbicidal effects on turfgrasses used similar compounds for preemergence and postemergence treatments, demonstrating their selective control in various grass species (Neidlinger, Furtick, & Goetze, 1968).

Carbonic Anhydrase Inhibition

Another application in scientific research is the inhibition of carbonic anhydrase II, a crucial enzyme in various physiological processes. A study utilizing derivatives of thiophenesulfonamides, closely related to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide, demonstrated significant inhibitory effects on this enzyme (Chow et al., 1996).

Organic Chemistry and Synthesis

Research in organic chemistry has explored the synthesis and structural characterization of compounds related to 5-Bromo-N-tert-butyl-2-thiophenesulfonamide. This includes studies on free-radical and nucleophilic substitution reactions, demonstrating the compound's utility in synthesizing various organic structures and intermediates (Rardon & Macomber, 1990).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and consult a doctor .

properties

IUPAC Name

5-bromo-N-tert-butylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUYZYHIQKPORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373762
Record name 5-Bromo-N-tert-butylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-tert-butyl-2-thiophenesulfonamide

CAS RN

286932-39-6
Record name 5-Bromo-N-tert-butylthiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286932-39-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-bromothiophene-2-sulfonyl chloride (1.5 g, 5.74 mmol, 1.0 equiv.), t-BuNH2 (1.26 g, 17.22 mmol, 3.0 equiv.) in 1,4-dioxane (50 ml) was stirred at 20° C. for 4 h under nitrogen atmosphere. The reaction mixture was concentrated to give a residue, which was purified by silica gel chromatography (PE/EA 100:1 to 10:1 as eluent) to afford 5-bromo-N-tert-butylthiophene-2-sulfonamide (1.614 g, 94.3%) as solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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